

# Camsirubicin Clinical Trial Data: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. Date: December 2025



## A Guide for Researchers and Drug Development Professionals

Introduction: **Camsirubicin** (formerly GPX-150) is a novel analog of doxorubicin, a widely used chemotherapeutic agent. Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, **camsirubicin** is under investigation for the treatment of various cancers, most notably advanced soft tissue sarcoma (ASTS). This guide provides a meta-analysis of available clinical trial data for **camsirubicin**, offering a comparison with its parent compound, doxorubicin, to inform researchers, scientists, and drug development professionals.

## Efficacy Data: Camsirubicin vs. Doxorubicin in Advanced Soft Tissue Sarcoma

The following table summarizes the efficacy data from clinical trials of **camsirubicin** and doxorubicin in patients with advanced soft tissue sarcoma.



| Efficacy Endpoint     | Camsirubicin (Phase 1b, NCT05043649)                                                                                                                                                    | Doxorubicin (Historical<br>Data)                                              |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Stable Disease (SD)   | 50% of evaluable patients at 12 weeks[1].                                                                                                                                               | Varies across studies.                                                        |
| Tumor Size Reduction  | Reductions of 18% and 20% observed in two patients at the 650 mg/m² dose level after two cycles. A 21% reduction was seen in a patient at the 520 mg/m² dose level after six cycles[2]. | Response rates (tumor size reduction) range from approximately 20% to 47%[3]. |
| Disease Control Rate  | Not explicitly reported as a primary endpoint in the provided results.                                                                                                                  | Disease control rate of 71.1% in one study when combined with sintilimab[3].  |
| Overall Response Rate | Not explicitly reported as a primary endpoint in the provided results.                                                                                                                  | Overall response rate of 20% in one retrospective study[4].                   |

# Safety Profile: A Focus on Cardiotoxicity and Common Adverse Events

A key objective in the development of **camsirubicin** is to offer a safer alternative to doxorubicin, particularly concerning cardiac health. The following table compares the safety profiles of the two drugs.



| Adverse Event        | Camsirubicin (Phase 1b,<br>NCT05043649)                                                                        | Doxorubicin (Historical<br>Data)                                                                                                       |
|----------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Cardiotoxicity       | No drug-related clinical cardiotoxicity observed, as measured by left ventricular ejection fraction (LVEF)[1]. | Dose-dependent cardiotoxicity is a major limiting factor[5].  The recommended lifetime maximum cumulative dose is 400 to 450 mg/m²[6]. |
| Alopecia (Hair Loss) | 71% of patients experienced no hair loss; ~14% experienced >50% hair loss[2].                                  | Approximately 50% of patients report some amount of hair loss, with the majority experiencing >50% hair loss.                          |
| Oral Mucositis       | Approximately 14% of patients experienced mild-to-severe oral mucositis[2].                                    | Roughly 35-40% of patients experience mild-to-severe oral mucositis.                                                                   |
| Neutropenia          | Mitigated with prophylactic G-<br>CSF (pegfilgrastim)[1][7].                                                   | A known side effect.                                                                                                                   |

# Experimental Protocols: Camsirubicin Phase 1b Trial (NCT05043649)

The ongoing Phase 1b clinical trial of **camsirubicin** provides a clear example of its clinical investigation.

Study Design: A Phase 1b, open-label, dose-escalation clinical study to evaluate the safety of **camsirubicin** with prophylactic pegfilgrastim in the treatment of advanced soft tissue sarcomas[8].

Patient Population: Adults (at least 18 years of age) with a histologically confirmed diagnosis of advanced unresectable or metastatic soft tissue sarcoma who are not amenable to curative treatment with surgery or radiotherapy[1]. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. Patients must not have received prior treatment with anthracyclines[1].

Dosing and Administration:



- Camsirubicin is administered via intravenous infusion at a rate of 8 mL/min on Day 1 of a 21-day cycle for 6 cycles[8].
- Dose escalation started at 265 mg/m² and increased in increments[8]. The trial has escalated to a dose of 650 mg/m²[7].
- All patients receive 6 mg of prophylactic pegfilgrastim approximately 24-96 hours after each camsirubicin infusion to prevent neutropenia[8].

### **Endpoints:**

- Primary Endpoint: To determine the Maximum Tolerated Dose (MTD) and/or the
   Recommended Phase 2 Dose (RP2D) of camsirubicin with prophylactic pegfilgrastim[8].
- Secondary Endpoints: Safety profile, Progression-Free Survival (PFS), Time to Progression (TTP), Overall Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics (PK)[8].

# Visualizing the Science: Signaling Pathways and Experimental Workflows Mechanism of Action: Topoisomerase II Inhibition

**Camsirubicin**, like doxorubicin, functions as a topoisomerase II inhibitor. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, **camsirubicin** induces DNA double-strand breaks, leading to apoptosis in rapidly dividing cancer cells[9][10][11].





Click to download full resolution via product page

Caption: Camsirubicin's mechanism of action as a Topoisomerase II inhibitor.



## **Camsirubicin Phase 1b Clinical Trial Workflow**

The following diagram illustrates the workflow of the NCT05043649 clinical trial, from patient screening to data analysis.





Click to download full resolution via product page

Caption: Workflow of the **Camsirubicin** Phase 1b dose-escalation trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. onclive.com [onclive.com]
- 2. Monopar Provides Encouraging Camsirubicin Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. Doxorubicin for Soft Tissue Sarcoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Outcome for Advanced or Metastatic Soft Tissue Sarcoma of Nonextremities Treated with Doxorubicin-Based Chemotherapy: A Retrospective Study from a Single Cancer Institution PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Evidence of Cardiotoxicity and Tumor Response in Patients with Sarcomas after High Cumulative Dose Doxorubicin Given as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective evaluation of doxorubicin cardiotoxicity in advanced soft tissue sarcoma patients treated in the ANNOUNCE Phase 3 randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monopar Announces Successful Advancement of Camsirubicin Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- To cite this document: BenchChem. [Camsirubicin Clinical Trial Data: A Comparative Metaanalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606462#meta-analysis-of-camsirubicin-clinical-trialdata]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com